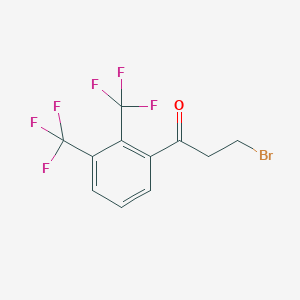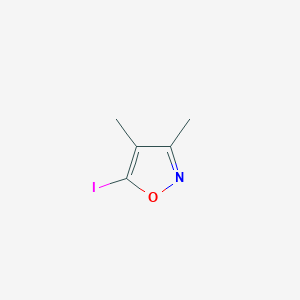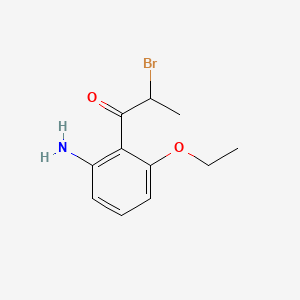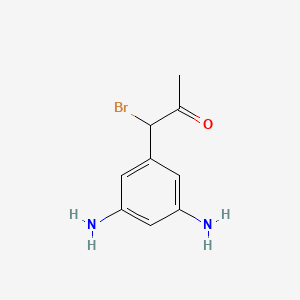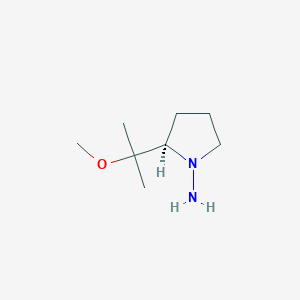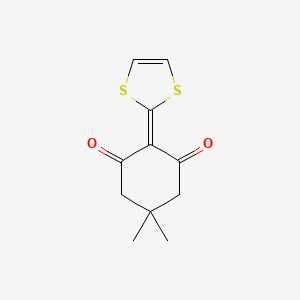
2-(2H-1,3-Dithiol-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2H-1,3-Dithiol-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione is a unique organic compound characterized by its distinctive dithiolylidene and cyclohexane-dione structures
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2H-1,3-Dithiol-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of disodium ethene-1,1-bis(thiolates) with 1,1,2-trichloroethane . This reaction yields ethyl 2-cyano-2-(2H-1,3-dithiol-2-ylidene)acetate, which can be further processed to obtain the desired compound. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the proper formation of the dithiolylidene structure.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2-(2H-1,3-Dithiol-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the dithiolylidene and cyclohexane-dione moieties, which provide reactive sites for chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles, depending on the desired product. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophiles or electrophiles involved.
科学研究应用
2-(2H-1,3-Dithiol-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations . In biology, this compound has potential applications in the development of new drugs and therapeutic agents due to its unique chemical properties. In medicine, it may be explored for its potential as an antioxidant or anti-inflammatory agent. In industry, it is used in the production of advanced materials, such as organic semiconductors and conductive polymers .
作用机制
The mechanism of action of 2-(2H-1,3-Dithiol-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The dithiolylidene moiety can undergo redox reactions, which may contribute to its antioxidant properties. Additionally, the compound’s ability to form stable radical cations and dications on one-electron oxidations suggests its potential role in modulating oxidative stress and cellular signaling pathways .
相似化合物的比较
Similar Compounds:
- 2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiole
- [2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]dimethylsilane
- [2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]methyl 2,2-dimethylbutanoate
Uniqueness: Compared to similar compounds, 2-(2H-1,3-Dithiol-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione stands out due to its unique combination of the dithiolylidene and cyclohexane-dione structures. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry. Its ability to undergo a wide range of chemical reactions and form stable radical species further enhances its versatility and potential for innovation.
属性
CAS 编号 |
100670-09-5 |
|---|---|
分子式 |
C11H12O2S2 |
分子量 |
240.3 g/mol |
IUPAC 名称 |
2-(1,3-dithiol-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C11H12O2S2/c1-11(2)5-7(12)9(8(13)6-11)10-14-3-4-15-10/h3-4H,5-6H2,1-2H3 |
InChI 键 |
RFLIZWSLNXFRIC-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=O)C(=C2SC=CS2)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B14066024.png)
